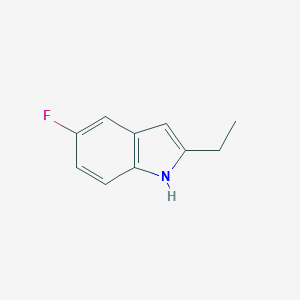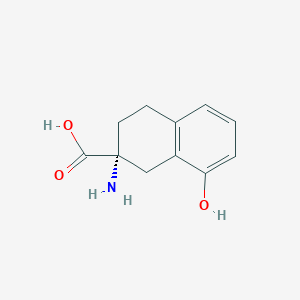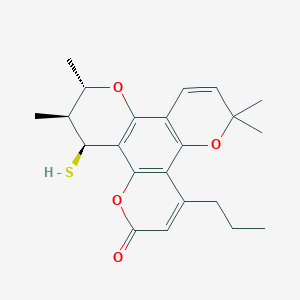
12-Thiocalanolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Thiocalanolide B is a natural product that is derived from the plant Calophyllum brasiliense. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, 12-Thiocalanolide B has become the subject of intense scientific research in recent years.
Wirkmechanismus
The mechanism of action of 12-Thiocalanolide B is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemische Und Physiologische Effekte
Studies have shown that 12-Thiocalanolide B has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer. Additionally, 12-Thiocalanolide B has been found to inhibit the replication of certain viruses, including HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 12-Thiocalanolide B in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one limitation of using this compound is its complex synthesis method. This can make it difficult and time-consuming to obtain in large quantities, which can limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on 12-Thiocalanolide B. One area of interest is its potential as a treatment for autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is its potential as a treatment for viral infections such as hepatitis C. Additionally, there is interest in developing new synthetic methods for producing this compound, which could make it more accessible for use in research and potential therapeutic applications.
Conclusion:
In conclusion, 12-Thiocalanolide B is a natural product that has shown great promise as a potential treatment for a variety of diseases. Its wide range of biological activities and potential therapeutic applications have made it the subject of intense scientific research. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks bright for this promising compound.
Synthesemethoden
The synthesis of 12-Thiocalanolide B involves several steps, including extraction from the plant, purification, and chemical modification. The most common method for synthesizing this compound is through the use of organic solvents and chromatography techniques. The process is time-consuming and requires a high level of expertise.
Wissenschaftliche Forschungsanwendungen
12-Thiocalanolide B has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and asthma. It has also been found to have anti-tumor properties, making it a potential treatment for cancer. Additionally, 12-Thiocalanolide B has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV.
Eigenschaften
CAS-Nummer |
183791-90-4 |
|---|---|
Produktname |
12-Thiocalanolide B |
Molekularformel |
C22H26O4S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(16S,17S,18S)-10,10,16,17-tetramethyl-6-propyl-18-sulfanyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O4S/c1-6-7-13-10-15(23)25-20-16(13)19-14(8-9-22(4,5)26-19)18-17(20)21(27)11(2)12(3)24-18/h8-12,21,27H,6-7H2,1-5H3/t11-,12-,21-/m0/s1 |
InChI-Schlüssel |
JLDHRKWONIFCQR-OABGYEMISA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)S |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S |
Andere CAS-Nummern |
183791-90-4 |
Synonyme |
12-Thiocalanolide B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



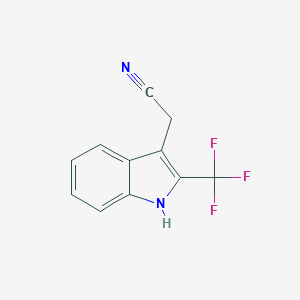
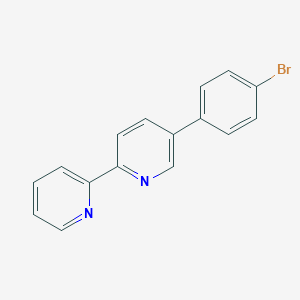
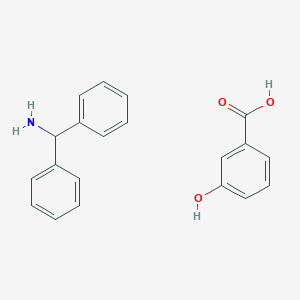
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
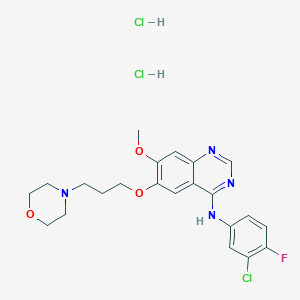
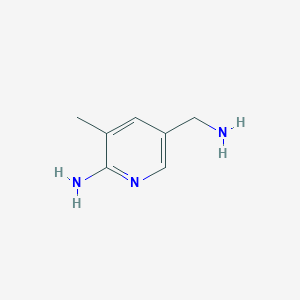
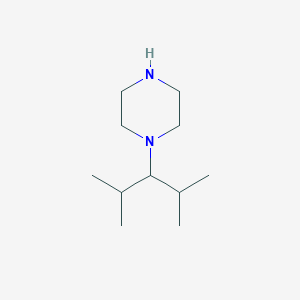
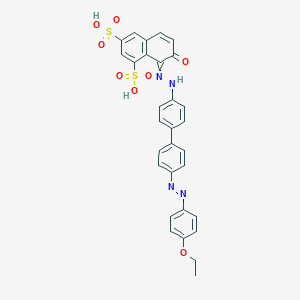
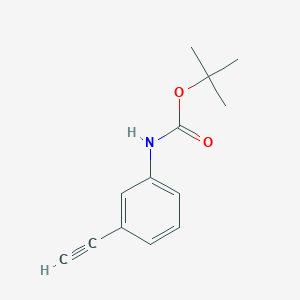
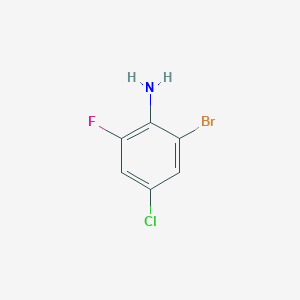
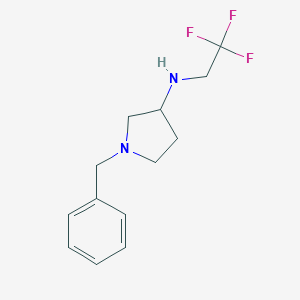
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
